1-(2-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol
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Overview
Description
1-(2-Chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)-3-pentanol, commonly referred to as CDPT, is an organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of the triazoles, a class of heterocyclic compounds containing three nitrogen atoms in a ring. CDPT has been used in the synthesis of various compounds, particularly those related to drug development and medicinal chemistry. It has also been used in the development of new drugs, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Pharmaceutical Chemistry
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds found in a wide range of pharmaceuticals. These scaffolds have been extensively studied for their pharmacological significance. Specifically, they are used in drug discovery studies against cancer cells, microbes, and various diseases within the human body . The compound could potentially serve as a building block for novel drug candidates.
Antimicrobial Agents
Due to the N–C–S linkage in its skeleton, 1,2,4-triazoles have been explored as antimicrobial agents. Researchers have identified several 1,2,4-triazole derivatives with antimicrobial properties. These compounds play a crucial role in combating bacterial and fungal infections .
Antifungal Activity
Fluconazole, a well-known antifungal drug, contains a 1,2,4-triazole group. The compound you’re interested in shares structural similarities with fluconazole, suggesting potential antifungal activity .
Anti-Inflammatory and Antioxidant Properties
1,2,4-Triazoles have demonstrated anti-inflammatory and antioxidant activities. Researchers have explored their potential in managing inflammatory conditions and oxidative stress-related diseases .
Analgesic Effects
Some 1,2,4-triazole derivatives exhibit analgesic properties. These compounds could play a role in pain management and relief .
Anticancer Potential
The biological importance of 1,2,4-triazoles has led to their investigation as potential anticancer agents. Researchers continue to explore synthetic methods to access new 1,2,4-triazole-containing scaffolds with enhanced anticancer activity .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazole derivatives have a wide range of biological activities and can interact with multiple receptors .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Biochemical Pathways
1,2,4-triazole derivatives have been found to inhibit the biosynthesis of strigolactones, a type of plant hormone .
Result of Action
It’s known that 1,2,4-triazole derivatives have a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
properties
IUPAC Name |
1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-6-4-5-7-12(11)16/h4-7,9-10,13-14,20H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUISVHISMYYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(CC1=CC=CC=C1Cl)N2C=NC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333191 |
Source
|
Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666022 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
66345-66-2 |
Source
|
Record name | 1-(2-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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